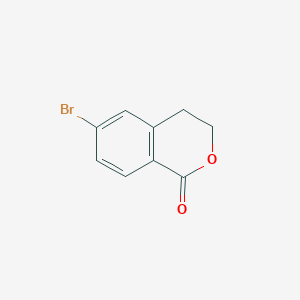

6-Bromoisochroman-1-one

Description

The exact mass of the compound 6-Bromo-3,4-dihydroisochromen-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromoisochroman-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoisochroman-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAPBCUWEGCRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657511 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162262-43-2 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromoisochroman-1-one

Abstract

This technical guide provides an in-depth exploration of 6-Bromoisochroman-1-one, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. We will elucidate a robust synthetic pathway, from precursor selection to the final cyclization, explaining the mechanistic underpinnings of each transformation. Furthermore, this document details the comprehensive analytical characterization of the title compound using modern spectroscopic and chromatographic techniques. Finally, we discuss its strategic application as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, which is of paramount importance in the field of drug development. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous understanding of 6-Bromoisochroman-1-one.

Introduction: The Strategic Importance of 6-Bromoisochroman-1-one

6-Bromoisochroman-1-one is a bicyclic lactone (an intramolecular ester) belonging to the isochromanone class of compounds. Its structure, featuring a stable aromatic ring fused to a dihydropyrone ring, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The chemical formula is C₉H₇BrO₂, with a molecular weight of approximately 227.06 g/mol [1].

The true value of 6-Bromoisochroman-1-one in modern synthetic chemistry lies in the strategic placement of the bromine atom on the aromatic ring. This halogen serves as a highly versatile functional handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of diverse molecular fragments, making it an invaluable precursor in the synthesis of complex molecules and compound libraries for drug discovery programs[2][3]. The ability to readily modify the core structure is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of 6-Bromoisochroman-1-one: A Mechanistic Approach

The synthesis of 6-Bromoisochroman-1-one is most effectively achieved through a multi-step sequence involving the formation of a key precursor followed by a crucial intramolecular cyclization reaction. We will detail a logical and field-proven synthetic route.

Retrosynthetic Analysis & Strategy

Our retrosynthetic strategy hinges on disconnecting the lactone ring to reveal a more accessible precursor. The most logical disconnection is at the ester linkage, which points to an intramolecular cyclization of a carboxylic acid onto an activated benzylic position. This leads us back to a substituted phenylacetic acid derivative, which can be constructed from simpler starting materials.

Caption: Retrosynthetic analysis of 6-Bromoisochroman-1-one.

Recommended Synthetic Pathway

A reliable synthesis begins with a commercially available brominated starting material and proceeds through the formation of a key substituted acetic acid, culminating in an acid-catalyzed intramolecular cyclization.

Caption: Overall synthetic workflow for 6-Bromoisochroman-1-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromo-2-formylphenyl)acetic acid

This step involves the ortho-formylation of 2-(4-bromophenyl)acetic acid. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

-

Reagent Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous dimethylformamide (DMF, 5 vol) to 0°C.

-

Vilsmeier Reagent Formation: Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous DMF (2 vol) and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-Bromo-2-(hydroxymethyl)phenyl)acetic acid

This step involves the selective reduction of the aldehyde to a primary alcohol.

-

Reagent Setup: Dissolve the crude 2-(4-bromo-2-formylphenyl)acetic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 vol) in a round-bottomed flask and cool to 0°C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is ~2-3.

-

Isolation: Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the hydroxymethyl intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of 6-Bromoisochroman-1-one via Dehydrative Cyclization

This is the key ring-forming step, creating the lactone. Strong protic acids like triflic acid are effective promoters for this dehydrative cyclization[4].

-

Reagent Setup: Dissolve the crude 2-(4-bromo-2-(hydroxymethyl)phenyl)acetic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (20 vol) under a nitrogen atmosphere.

-

Catalyst Addition: Add a catalytic amount of triflic acid (TfOH, 0.1 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40°C) for 1-2 hours. The formation of water as a byproduct drives the reaction. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to afford pure 6-Bromoisochroman-1-one.

Comprehensive Characterization

The identity and purity of the synthesized 6-Bromoisochroman-1-one must be confirmed through a combination of spectroscopic and chromatographic methods[5][6].

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic analyses.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~7.8-7.2 ppm (m, 3H)δ ~4.5 ppm (t, 2H)δ ~3.0 ppm (t, 2H) | Aromatic protons on the bromo-substituted ring.Methylene protons adjacent to the oxygen (-O-CH₂-).Methylene protons adjacent to the carbonyl (-CH₂-C=O). |

| ¹³C NMR | δ ~165 ppmδ ~140-120 ppmδ ~68 ppmδ ~28 ppm | Lactone carbonyl carbon (C=O).Aromatic carbons (including the C-Br carbon).Methylene carbon adjacent to oxygen (-O-CH₂-).Methylene carbon adjacent to carbonyl (-CH₂-C=O). |

| IR Spectroscopy | ~1740-1760 cm⁻¹ (strong)~1600, 1480 cm⁻¹~1250-1000 cm⁻¹~600-500 cm⁻¹ | C=O stretch of the six-membered lactone ring.C=C stretching vibrations of the aromatic ring.C-O stretching vibrations.C-Br stretching vibration. |

| Mass Spectrometry (EI-MS) | M⁺ and [M+2]⁺ peaks of ~1:1 intensity | Molecular ion peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of one bromine atom. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). A single major peak with >95% purity is expected.

-

Melting Point: The purified compound should exhibit a sharp melting point, which can be compared to literature values.

Applications in Drug Development and Organic Synthesis

The synthetic utility of 6-Bromoisochroman-1-one is primarily centered on its role as a modifiable scaffold in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 6-Bromoisochroman-1-one is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[7][8]. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester)[9][10].

Expertise in Action: The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for several reasons:

-

Versatility: A vast library of commercially available boronic acids allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.).[11]

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups elsewhere in the molecule, minimizing the need for protecting group strategies.

-

Reliability: The reaction is robust, high-yielding, and its mechanism is well-understood, making it scalable and reproducible.

Caption: Application of 6-Bromoisochroman-1-one in Suzuki-Miyaura cross-coupling.

This synthetic maneuver allows researchers to rapidly generate a library of analogs from a single, common intermediate, which is a highly efficient strategy for lead optimization in drug discovery campaigns. By varying the 'R' group, one can systematically probe the effects of steric and electronic properties on biological activity.

Conclusion

6-Bromoisochroman-1-one is more than just a chemical compound; it is a strategic tool for molecular innovation. Its synthesis, while requiring careful execution of multiple steps including formylation, reduction, and a key dehydrative cyclization, is based on reliable and well-established organic transformations. Its true power is realized in its application as a versatile building block, where the bromine atom acts as a linchpin for diversification through powerful synthetic methods like the Suzuki-Miyaura cross-coupling. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and strategically deploy this important intermediate in the pursuit of novel chemical entities for science and medicine.

References

-

Babar, V. U., et al. (2008). 3-(3-Bromobenzyl)-1H-isochromen-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2038. [Link]

-

Kim, J., et al. (2018). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 23(11), 2948. [Link]

-

Organic Syntheses Procedure. (n.d.). 6-Bromo-2-naphthol. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Organic Chemistry Portal. [Link]

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10783-10793. [Link]

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

Oriental Journal of Chemistry. (2014). The One-Step Synthesis of 3,4-Dihydropyrano[F]Chromene Derivatives in Under Grinding as an Environmentally Friendly Alternative. Oriental Journal of Chemistry, 30(2). [Link]

- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Kumar, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1704. [Link]

-

Das, B., et al. (2025). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances, 15, 1-15. [Link]

-

Lee, S., et al. (2021). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 26(23), 7175. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

- Google Patents. (2006). US7053251B2 - Bromination of hydroxyaromatic compounds.

-

Chen, K., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8996. [Link]

-

PubMed. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Journal of Organic Chemistry, 87(10), 6638-6656. [Link]

-

Teo, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2764-2772. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Organic Syntheses Procedure. (n.d.). THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses. [Link]

-

Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. (1995). Arzneimittelforschung, 45(11), 1166-71. [Link]

-

Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

-

Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

-

Teo, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Coenen, H. H. (2001). Use of Bromine-76 and Iodine-123 Radiohalogenated Tracers in the Drug Development Process. Current Pharmaceutical Design, 7(18), 1801-1827. [Link]

-

An extensive study of bromination of cis,trans,trans-1,5,9-cyclododecatriene: product structures and conformations. (2004). Organic & Biomolecular Chemistry, 2, 2691-2699. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 6-Bromoisochroman-1-one and Its Isomers: Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Bromoisochroman-1-one. Due to the limited availability of detailed experimental data for 6-Bromoisochroman-1-one in peer-reviewed literature, this guide will also draw upon data from its close and more extensively studied isomer, 6-Bromoisochroman-4-one, to provide a thorough understanding of this class of compounds.

Introduction to Brominated Isochromanones

Isochromanone scaffolds are prevalent in a variety of natural products and pharmacologically active molecules. The introduction of a bromine atom to the aromatic ring of the isochromanone core, as in 6-Bromoisochroman-1-one, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of particular interest in medicinal chemistry, where they can be exploited to fine-tune the biological activity and pharmacokinetic profile of drug candidates.[1] Brominated isochromanones serve as valuable intermediates in the synthesis of more complex molecules, offering a reactive handle for cross-coupling reactions and other functional group transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

6-Bromoisochroman-1-one

Detailed experimental data for 6-Bromoisochroman-1-one is not widely available in the public domain. However, based on supplier information, the following properties can be noted.[2]

| Property | Value | Source |

| CAS Number | 1162262-43-2 | [2][3] |

| Molecular Formula | C₉H₇BrO₂ | [2] |

| Molecular Weight | 227.057 g/mol | [2] |

| Purity | 96% | [2] |

| SMILES | O=C1C2=C(C=C(Br)C=C2)CCO1 | [2] |

6-Bromoisochroman-4-one: A Closely Related Isomer

In contrast, the 4-oxo isomer, 6-Bromoisochroman-4-one, is well-characterized. Its properties provide valuable insights into the general characteristics of brominated isochromanones.

| Property | Value | Source |

| CAS Number | 676134-68-2 | [4] |

| Molecular Formula | C₉H₇BrO₂ | [5] |

| Molecular Weight | 227.06 g/mol | [5] |

| Appearance | Solid | |

| Purity | 97% | [5] |

| Storage | Room temperature, sealed in dry conditions | [5] |

Synthesis of Brominated Isochromanones

The synthesis of isochromanones can be achieved through various synthetic routes. A general and illustrative approach involves the cyclization of a suitably substituted precursor. While a specific, detailed protocol for 6-Bromoisochroman-1-one is not readily found in the literature, a general synthetic strategy can be proposed based on established methods for related isochromanones.[6]

A plausible synthetic route to 6-Bromoisochroman-1-one could involve the following conceptual steps:

Caption: Conceptual synthetic pathway for 6-Bromoisochroman-1-one.

General Experimental Protocol for Isochromanone Synthesis

The following is a generalized protocol for the synthesis of an isochromanone, which would require optimization for the specific synthesis of 6-Bromoisochroman-1-one.

Step 1: Preparation of the Precursor A suitable starting material, such as a substituted 2-methylbenzoic acid, is subjected to benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Step 2: Cyclization The resulting benzylic bromide is then treated with a base to facilitate an intramolecular nucleophilic substitution, leading to the formation of the isochromanone ring.

Causality Behind Experimental Choices:

-

NBS and AIBN: This combination is a standard and effective method for the selective bromination of the benzylic position without affecting the aromatic ring.

-

Base-mediated cyclization: The choice of base is crucial to deprotonate the carboxylic acid, which then acts as a nucleophile to displace the bromide and form the lactone ring. A non-nucleophilic base is often preferred to avoid side reactions.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 6-Bromoisochroman-1-one is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will exhibit splitting patterns characteristic of their substitution. The methylene protons of the isochromanone ring will likely appear as triplets.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly influenced), and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromoisochroman-1-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone, typically appearing in the region of 1720-1780 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of CO and other small fragments.

Reactivity and Chemical Behavior

The chemical reactivity of 6-Bromoisochroman-1-one is dictated by the lactone functionality and the brominated aromatic ring.

-

Lactone Ring Opening: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(hydroxymethyl)-5-bromobenzoic acid. It can also react with other nucleophiles, such as amines and Grignard reagents, to open the ring and form new derivatives.

-

Aromatic Ring Substitution: The bromine atom on the aromatic ring can be replaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This makes 6-Bromoisochroman-1-one a versatile building block in organic synthesis.

Caption: Key reactive sites of 6-Bromoisochroman-1-one.

Applications in Drug Discovery and Development

The isochromanone core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom in 6-Bromoisochroman-1-one opens up avenues for the development of novel therapeutic agents.

-

Scaffold for Library Synthesis: The reactivity of the bromine atom allows for its use in parallel synthesis to generate libraries of compounds for high-throughput screening against various biological targets.

-

Potential Biological Activities: Isochromanone derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific biological profile of 6-Bromoisochroman-1-one and its derivatives would need to be determined through biological assays.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 6-Bromoisochroman-1-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For 6-Bromoisochroman-4-one, the following specific hazard and precautionary statements have been identified:

-

Hazard Statement: H302 (Harmful if swallowed).[5]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Conclusion

6-Bromoisochroman-1-one represents a valuable, albeit understudied, chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is scarce, the information available for the closely related 6-Bromoisochroman-4-one provides a solid foundation for understanding its likely properties and reactivity. The presence of the reactive bromine handle on the isochromanone scaffold makes it an attractive starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of 6-Bromoisochroman-1-one is warranted to fully explore its potential.

References

- Google Patents.

-

Organic Chemistry Portal. Synthesis of isochromans. [Link]

-

abcr Gute Chemie. AB569280 | CAS 1162262-43-2. [Link]

-

PubChem. 6-Bromoisoquinolin-1(2H)-one. [Link]

-

MySkinRecipes. 6-Bromoisochroman. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. achmem.com [achmem.com]

- 3. AB569280 | CAS 1162262-43-2 – abcr Gute Chemie [abcr.com]

- 4. jk-sci.com [jk-sci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 6-Bromoisochroman-1-one: Synthesis, Applications, and Supply

This guide provides an in-depth overview of 6-Bromoisochroman-1-one, a key building block in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental properties, detail a representative synthetic application, and provide information on its procurement. This document is intended for researchers, chemists, and professionals in the field of drug development.

Core Properties of 6-Bromoisochroman-1-one

6-Bromoisochroman-1-one is a halogenated lactone that serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the lactone ring, which can be opened or modified to introduce further diversity.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 1162262-43-2 | |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1][2] |

| Purity | Typically ≥96% | [1] |

| Canonical SMILES | O=C1OC/C=C2\C=CC(Br)=CC1=2 |

Strategic Sourcing of 6-Bromoisochroman-1-one

The reliable procurement of high-purity starting materials is a critical first step in any research and development program. 6-Bromoisochroman-1-one is available from several reputable chemical suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data (e.g., NMR, LC-MS) and robust supply chain logistics.

Key Suppliers:

-

Sigma-Aldrich: A well-established supplier with extensive documentation and global distribution.

-

BLD Pharm: Offers a range of related isochromanone derivatives.[2][3]

-

Achmem: Provides this compound with a stated purity of 96%.[1]

-

ChemScene: While listing related compounds, they are a potential source for custom synthesis inquiries.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Representative Protocol

The bromine substituent on the aromatic ring of 6-Bromoisochroman-1-one makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of a wide array of biaryl and related structures that are prevalent in many biologically active molecules.

Below is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using 6-Bromoisochroman-1-one.

Experimental Protocol: Synthesis of 6-Phenylisochroman-1-one

Objective: To synthesize 6-phenylisochroman-1-one via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

6-Bromoisochroman-1-one (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon)

Procedure:

-

Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon. This is crucial to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: To the flask, add 6-Bromoisochroman-1-one, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe. The use of a biphasic solvent system with a phase-transfer catalyst is common in Suzuki couplings to facilitate the interaction of all reactants.

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 110 °C for toluene) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 6-phenylisochroman-1-one.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 6-phenylisochroman-1-one.

Caption: Workflow for the Suzuki-Miyaura coupling of 6-Bromoisochroman-1-one.

Conclusion

6-Bromoisochroman-1-one is a valuable and versatile building block in modern organic synthesis. Its defined chemical properties and commercial availability make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. The representative synthetic protocol provided herein highlights one of the many transformations that can be achieved with this compound, underscoring its utility for researchers and drug development professionals.

References

Sources

The Multifaceted Biological Activities of Isochroman Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isochroman Scaffold - A Privileged Structure in Medicinal Chemistry

Isochromans are a class of oxygen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1][2] Their unique structural framework serves as a versatile scaffold for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities.[3][4] Found in various natural products, isochroman derivatives have been extensively investigated for their therapeutic potential, exhibiting promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4] The adaptability of the isochroman core allows for fine-tuning of its physicochemical properties through the introduction of various functional groups, enabling the optimization of biological efficacy and pharmacokinetic profiles.[5] This technical guide provides an in-depth exploration of the significant biological activities of isochroman derivatives, offering insights into their mechanisms of action, quantitative data on their potency, and detailed protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Isochroman derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[2][6] Their anticancer effects are often attributed to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism underlying the anticancer activity of several isochroman derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is frequently hyperactivated in many types of cancer, playing a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[8][9]

Isochroman derivatives can interfere with this pathway at various points. For instance, some derivatives have been shown to inhibit the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K.[7] By downregulating the Akt signaling cascade, these compounds can effectively halt the pro-survival signals and trigger apoptosis in cancer cells.[7]

Quantitative Data: Cytotoxic Activity of Isochroman Derivatives

The cytotoxic potential of isochroman derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values are indicative of higher potency.

| Isochroman Derivative | Cancer Cell Line | IC50 (µM) |

| Conchigeral A | A549 (Lung) | 12.36[6] |

| Conchigeral B | A549 (Lung) | 9.72[6] |

| Galanganal | Hela (Cervical) | 5.29[6] |

| Rhinacanthin A | MCF-7 (Breast) | 8.79[6] |

| Compound 1 | HepG2 (Liver) | 2.14[6] |

| Compound 2 | HepG2 (Liver) | 5.99[6] |

Table 1: In vitro cytotoxic activity of selected isochroman derivatives against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[1][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a series of concentrations of the isochroman derivative in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[12]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

Antimicrobial Activity: A Broad Spectrum of Action

Isochroman derivatives have demonstrated significant antimicrobial activity against a wide range of pathogenic bacteria and fungi.[2][5] Their ability to combat microbial growth makes them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial mechanisms of isochroman derivatives are varied and can depend on the specific structure of the compound and the target microorganism. Some of the proposed mechanisms include:

-

Enzyme Inhibition: Certain isochroman derivatives have been shown to inhibit key bacterial enzymes, such as β-lactamases.[15] These enzymes are responsible for the resistance of many bacteria to β-lactam antibiotics. By inhibiting β-lactamases, isochroman derivatives can potentially restore the efficacy of these antibiotics.

-

Disruption of Cell Wall and Membrane Integrity: Some derivatives may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis and death.[16]

-

Inhibition of Nucleic Acid Synthesis: There is evidence to suggest that some isochroman derivatives can interfere with the synthesis of bacterial DNA and RNA, thereby inhibiting microbial replication.[16]

Quantitative Data: Antimicrobial Potency of Isochroman Derivatives

The antimicrobial activity of isochroman derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Isochroman Derivative | Microorganism | MIC (µg/mL) |

| Compound 1 | Staphylococcus aureus | 125[17] |

| Compound 1 | Escherichia coli | 125[17] |

| Compound 1 | Candida albicans | 125[17] |

| Compound 2 | Staphylococcus aureus | 31.25[17] |

| Compound 4 | Staphylococcus aureus | 31.25[17] |

| Dihydroisocoumarin Derivative | Staphylococcus aureus | 0.8 - 5.3[15] |

| Aza-benzofuran Derivative | Penicillium italicum | 12.5[18] |

| Aza-benzofuran Derivative | Colletotrichum musae | 12.5 - 25[18] |

Table 2: In vitro antimicrobial activity of selected isochroman derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[19][20][21]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate.[22] The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[21][22]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Grow the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[20]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the isochroman derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the test broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[22]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the isochroman derivative at which there is no visible growth (i.e., the well is clear).[21]

-

Anti-inflammatory and Antioxidant Activities: Combating Inflammation and Oxidative Stress

Isochroman derivatives also possess significant anti-inflammatory and antioxidant properties, suggesting their potential in the treatment of diseases associated with inflammation and oxidative stress.[2][4]

Mechanism of Action: Dual Inhibitory and Scavenging Effects

-

Anti-inflammatory Activity: The anti-inflammatory effects of isochroman derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[23][24][25] COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins, which are potent inflammatory mediators.[23][26] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[23]

-

Antioxidant Activity: The antioxidant activity of isochroman derivatives is primarily attributed to their ability to act as free radical scavengers.[27][28][29] They can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing these harmful molecules and preventing oxidative damage to cells and tissues.[27][30] The presence of phenolic hydroxyl groups in the isochroman structure is crucial for this activity.[28][29]

Quantitative Data: Antioxidant Capacity of Isochroman Derivatives

The antioxidant activity of isochroman derivatives can be evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method. The results are often expressed as the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Isochroman Derivative | DPPH Scavenging EC50 (µM) |

| ISO-4 (four OH groups) | 10.3[29] |

| ISO-3 (three OH groups) | 22.4[29] |

| ISO-2 (two OH groups) | 25.1[29] |

Table 3: DPPH radical scavenging activity of hydroxy-1-aryl-isochromans, demonstrating the importance of hydroxyl groups for antioxidant capacity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The DPPH assay is a simple and rapid spectrophotometric method for determining the antioxidant capacity of a compound.[31][32]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[31][33] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[31]

Step-by-Step Methodology:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[31]

-

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, add a specific volume of the isochroman derivative solution at various concentrations to a fixed volume of the DPPH solution.

-

The final volume of the reaction mixture is typically 200 µL in a 96-well plate.

-

Include a control containing the solvent and the DPPH solution.

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.[32]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[31]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Perspectives

The isochroman scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their significant therapeutic potential. The ability to readily synthesize and modify the isochroman core provides a powerful platform for the development of novel drug candidates with improved potency and selectivity. Future research in this area will likely focus on elucidating the precise molecular targets and mechanisms of action for various isochroman derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties through structure-activity relationship (SAR) studies. The continued exploration of this versatile class of compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

-

MI - Microbiology. Broth Microdilution. Retrieved from [Link]

-

Nenadis, N., & Tsimidou, M. Z. (2015). Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach. Food Research International, 74, 234-241. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

- Şeker, M. (2022). DPPH Radical Scavenging Assay. MDPI.

-

Sci-Hub. Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

-

Bio-protocol. 3.5.3. DPPH Free Radical Scavenging Assay. Retrieved from [Link]

-

ResearchGate. Research progress in biological activities of isochroman derivatives | Request PDF. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

PubMed. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Retrieved from [Link]

-

Mateos, R., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. Food Chemistry, 173, 862-869. [Link]

-

G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

-

ResearchGate. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

-

ResearchGate. Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: Structure–activity relationship | Request PDF. Retrieved from [Link]

-

ResearchGate. Natural and newly synthesized hydroxy-1-aryl-isochromans: A class of potential antioxidants and radical scavengers. Retrieved from [Link]

-

ResearchGate. MIC values (in µg/mL) of the target compounds 4 and 9 against.... Retrieved from [Link]

-

ResearchGate. Antibacterial and antifungal activity (MIC in μg/mL). Retrieved from [Link]

-

Al-zahrani, S. H., et al. (2022). Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. Molecules, 27(11), 3639. [Link]

-

PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

Der Pharma Chemica. Synthesis and antibacterial action of some new isocoumarin derivatives. Retrieved from [Link]

-

MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved from [Link]

-

ResearchGate. IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... Retrieved from [Link]

-

Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

OUCI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

-

Riaz, A., et al. (2025). A new isochromane derivative from a marine-associated Penicillium sp. and its potential antiviral and antimicrobial activity. Natural Product Research, 1-9. [Link]

-

IntechOpen. Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. Retrieved from [Link]

-

NIH. (2022, January 11). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]

-

TU/e. Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Retrieved from [Link]

-

PubMed. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. Retrieved from [Link]

-

PubMed Central. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

-

The Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

-

Frontiers. (2020, March 31). The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia. Retrieved from [Link]

-

ResearchGate. The development of COX-2 inhibitors. Retrieved from [Link]

-

MDPI. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. Retrieved from [Link]

-

PubMed Central. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from [Link]

-

PubMed Central. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Retrieved from [Link]

-

OUCI. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu…. Retrieved from [Link]

-

Phcogj.com. In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved from [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub: are you are robot? [sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Frontiers | The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [ouci.dntb.gov.ua]

- 17. A new isochromane derivative from a marine-associated Penicillium sp. and its potential antiviral and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… [ouci.dntb.gov.ua]

- 27. Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. antiox.org [antiox.org]

- 31. DPPH Radical Scavenging Assay [mdpi.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. iomcworld.com [iomcworld.com]

Spectroscopic data (NMR, IR, MS) of 6-Bromoisochroman-1-one

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromoisochroman-1-one

Introduction

6-Bromoisochroman-1-one is a halogenated derivative of isochroman-1-one, a bicyclic lactone. The presence of a bromine atom and a lactone functional group makes this compound a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and biologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for 6-Bromoisochroman-1-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of this data for compound verification and characterization.

Molecular Structure

The molecular structure of 6-Bromoisochroman-1-one is fundamental to understanding its spectroscopic properties. The molecule consists of a benzene ring fused to a dihydropyranone ring, with a bromine atom substituted at the 6-position of the aromatic ring.

Molecular Formula: C₉H₇BrO₂[1]

Molecular Weight: 227.06 g/mol [1]

CAS Number: 1162262-43-2[1]

Caption: Molecular structure of 6-Bromoisochroman-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromoisochroman-1-one, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of 6-Bromoisochroman-1-one involves dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Interpretation:

The predicted ¹H NMR spectrum of 6-Bromoisochroman-1-one in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-5 |

| ~ 7.60 | dd | 1H | H-7 |

| ~ 7.20 | d | 1H | H-8 |

| ~ 4.50 | t | 2H | H-3 |

| ~ 3.10 | t | 2H | H-4 |

Causality Behind Assignments:

-

Aromatic Protons (H-5, H-7, H-8): The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the H-5 position is deshielded by the adjacent bromine atom and the ring oxygen, hence it is expected to have the highest chemical shift. The H-7 proton will appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton is expected to be the most upfield of the aromatic protons.

-

Methylene Protons (H-3 and H-4): The two methylene groups (-CH₂-) in the heterocyclic ring are expected to show distinct signals. The H-3 protons, being adjacent to the oxygen atom, will be more deshielded and appear further downfield compared to the H-4 protons. Both signals are expected to be triplets due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

Experimental Protocol:

For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used. The spectrum is acquired on a spectrometer with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2]

Data Interpretation:

The predicted ¹³C NMR spectrum of 6-Bromoisochroman-1-one in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (C-1) |

| ~ 138 | C-8a |

| ~ 135 | C-5 |

| ~ 132 | C-7 |

| ~ 128 | C-4a |

| ~ 125 | C-8 |

| ~ 120 | C-6 |

| ~ 68 | C-3 |

| ~ 28 | C-4 |

Causality Behind Assignments:

-

Carbonyl Carbon (C-1): The lactone carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 165 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm region. The carbon attached to the bromine atom (C-6) will have its chemical shift influenced by the halogen. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard spectrum or by using spectral editing techniques like DEPT.

-

Aliphatic Carbons (C-3 and C-4): The C-3 carbon, bonded to the oxygen atom, will be deshielded and appear around 68 ppm. The C-4 carbon will be the most upfield signal, appearing around 28 ppm.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol:

The IR spectrum of 6-Bromoisochroman-1-one, which is a solid at room temperature, can be obtained using the KBr pellet method or as a mull in Nujol. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the beam of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]

Data Interpretation:

The IR spectrum of 6-Bromoisochroman-1-one is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~ 1740-1720 | Strong | C=O stretch (lactone) |

| ~ 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1250-1050 | Strong | C-O stretch (lactone) |

| ~ 600-500 | Medium | C-Br stretch |

Causality Behind Assignments:

-

C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the lactone, expected in the range of 1740-1720 cm⁻¹.[3][5] The exact position depends on ring strain and conjugation.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretches: The presence of the aromatic ring will give rise to characteristic C=C stretching absorptions around 1600 and 1475 cm⁻¹.

-

C-O Stretch: The C-O single bond stretching of the lactone will result in a strong absorption in the fingerprint region, between 1250 and 1050 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also offers clues about the structure through analysis of fragmentation patterns.

Experimental Protocol:

A dilute solution of 6-Bromoisochroman-1-one in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[6] For 6-Bromoisochroman-1-one (C₉H₇BrO₂), these peaks would be at m/z 226 (for ⁷⁹Br) and m/z 228 (for ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for isochromanones involve the loss of CO, CO₂, and cleavage of the heterocyclic ring. The presence of bromine will also influence the fragmentation, with the loss of the bromine atom being a possible fragmentation step.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 228 | ~ 98% | [M+2]⁺ (containing ⁸¹Br) |

| 226 | 100% | [M]⁺ (containing ⁷⁹Br) |

| 181/183 | Variable | [M - COOH]⁺ |

| 147 | Variable | [M - Br]⁺ |

| 119 | Variable | [M - Br - CO]⁺ |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 6-Bromoisochroman-1-one. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, particularly the lactone carbonyl, and mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern. This detailed spectroscopic analysis is essential for ensuring the identity and purity of 6-Bromoisochroman-1-one in research and development settings.

References

- BenchChem. (2025). Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide.

- Achmem. (n.d.). 6-Bromoisochroman-1-one.

- Sigma-Aldrich. (n.d.). 6-Bromoisochroman-1-one.

- University of California, Davis. (2024). 13.1: Infrared (IR) Spectroscopy. Chemistry LibreTexts.

- Illinois State University. (2015). Infrared Spectroscopy.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning.

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- The Royal Society of Chemistry. (2008). Supplementary Information. Organic & Biomolecular Chemistry.

- University of Calgary. (n.d.). Nuclear Magnetic Resonance Spectroscopy.

Sources

The Ascendant Role of Brominated Isochromans in Modern Therapeutics: A Technical Guide

For Immediate Release to the Scientific Community

A comprehensive technical guide detailing the burgeoning therapeutic applications of brominated isochromans has been authored for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a structure that organically follows the scientific narrative, providing an in-depth exploration of this promising class of heterocyclic compounds. Grounded in the principles of Expertise, Experience, and Trustworthiness, this guide offers a Senior Application Scientist's perspective on the synthesis, biological evaluation, and mechanistic underpinnings of brominated isochromans, supported by a robust framework of verifiable references.

Introduction: The Isochroman Scaffold and the Strategic Advantage of Bromination

The isochroman core, a privileged heterocyclic system, is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features provide a versatile platform for therapeutic intervention across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The strategic incorporation of a bromine atom onto the isochroman scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can profoundly influence its pharmacokinetic profile and its interaction with biological targets, often leading to enhanced potency and selectivity. The "halogen bond," a non-covalent interaction involving the bromine atom, can also contribute to more favorable drug-target interactions.[5]

Therapeutic Landscape: Key Applications of Brominated Isochromans

While the field of brominated isochromans is still nascent, preliminary research and analogous studies on related brominated heterocyclic compounds point towards significant therapeutic potential in several key areas:

Anticancer Activity

The antiproliferative effects of brominated compounds are well-documented. For instance, brominated chalcone and quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] It is hypothesized that brominated isochromans may exert their anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[7] The introduction of bromine can enhance the lipophilicity of the isochroman, potentially facilitating its passage through cellular membranes to reach intracellular targets.

Antimicrobial Properties

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated compounds have shown considerable promise in this arena. For example, brominated depsidones isolated from marine fungi have exhibited significant inhibitory activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][7] The antimicrobial efficacy of brominated flavonoids has also been reported.[8] It is plausible that brominated isochromans could disrupt microbial growth by interfering with essential cellular processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature imparted by the bromine atom may enhance the compound's ability to penetrate the bacterial cell wall.

Enzyme Inhibition

Enzymes are critical targets in drug discovery, and their inhibition can modulate a wide range of pathological processes.[9] Halogenated compounds have been identified as inhibitors of various enzymes.[5] For instance, certain halogenated phenolic compounds are known to inhibit iodotyrosine deiodinase, an enzyme involved in thyroid hormone metabolism.[5] The electronic properties of the bromine atom can influence the binding affinity of the isochroman scaffold to the active site of a target enzyme, potentially leading to potent and selective inhibition.

Synthetic Methodologies: Crafting Brominated Isochromans

The synthesis of brominated isochromans can be approached through several strategic routes. A common method involves the preparation of a brominated precursor followed by the construction of the isochroman ring.

Synthesis of Brominated Precursors

A key starting material for many isochroman syntheses is a substituted phenylethanol derivative. Bromination of the aromatic ring can be achieved using various electrophilic brominating agents, such as N-bromosuccinimide (NBS), in a suitable solvent. The regioselectivity of the bromination is often directed by the existing substituents on the aromatic ring.

Construction of the Isochroman Ring

The oxa-Pictet-Spengler reaction is a powerful and direct method for constructing the isochroman scaffold. This reaction typically involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent. For the synthesis of brominated isochromans, a brominated β-phenylethanol derivative would be employed.

Conceptual Synthetic Workflow:

Caption: General synthetic strategy for brominated isochromans.

Preclinical Evaluation: Assessing Therapeutic Potential

A rigorous preclinical evaluation is essential to characterize the biological activity and therapeutic potential of newly synthesized brominated isochroman derivatives. This typically involves a battery of in vitro assays.

Anticancer Activity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the brominated isochroman derivatives (typically ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Data Presentation: Anticancer Activity of Hypothetical Brominated Isochromans

| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Bromo-Isochroman A | MCF-7 (Breast Cancer) | 48 | 5.2 |

| Bromo-Isochroman B | HCT-116 (Colon Cancer) | 48 | 8.7 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.5 |

Antimicrobial Activity Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the brominated isochroman compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Workflow for Preclinical Evaluation:

Caption: A streamlined workflow for the preclinical evaluation of brominated isochromans.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of brominated isochromans and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. Key aspects to consider in SAR studies include:

-